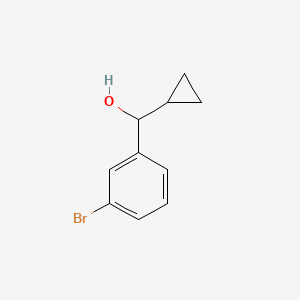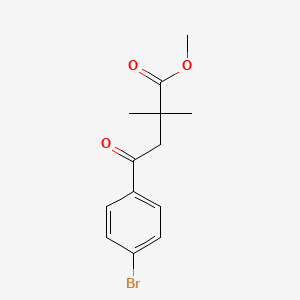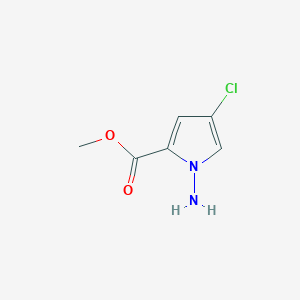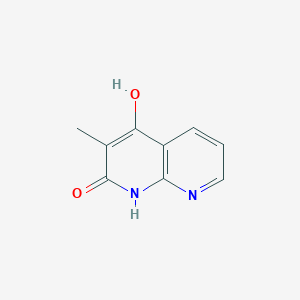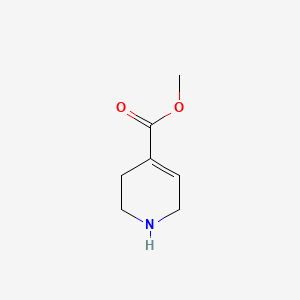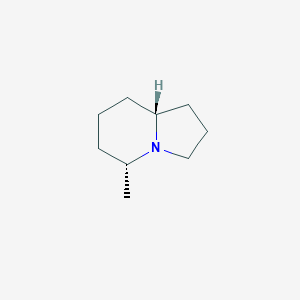
L-Arginyl-L-phenylalanine Acetate Salt
Übersicht
Beschreibung
L-Arginyl-L-phenylalanine Acetate Salt: is a compound used primarily in proteomics research. It is a dipeptide consisting of the amino acids arginine and phenylalanine, combined with an acetate salt. The molecular formula of this compound is C15H23N5O3 • C2H4O2 , and it has a molecular weight of 381.4 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginyl-L-phenylalanine Acetate Salt typically involves the coupling of L-arginine and L-phenylalanine. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) , along with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids under controlled conditions, ensuring high purity and yield. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
L-Arginyl-L-phenylalanine Acetate Salt can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form nitric oxide (NO) and citrulline.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the compound.
Substitution: The acetate group can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as can be used.
Substitution: Substitution reactions may involve reagents like sodium acetate (NaOAc) or other acetate salts.
Major Products Formed
Oxidation: Nitric oxide (NO) and citrulline.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the anion used.
Wissenschaftliche Forschungsanwendungen
L-Arginyl-L-phenylalanine Acetate Salt has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for peptide analysis.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including its role in nitric oxide production.
Industry: Utilized in the development of peptide-based drugs and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Arginyl-L-phenylalanine Acetate Salt involves its interaction with various molecular targets and pathways:
Nitric Oxide Production: The arginine residue is a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a critical signaling molecule.
Protein Interactions: The phenylalanine residue can interact with hydrophobic pockets in proteins, influencing protein folding and function.
Vergleich Mit ähnlichen Verbindungen
L-Arginyl-L-phenylalanine Acetate Salt can be compared with other similar dipeptides:
L-Arginyl-L-alanine: Similar in structure but lacks the aromatic ring of phenylalanine.
L-Arginyl-L-tyrosine: Contains a hydroxyl group on the aromatic ring, making it more hydrophilic.
L-Arginyl-L-tryptophan: Contains an indole ring, providing different electronic properties.
These comparisons highlight the unique properties of this compound, such as its specific interactions with proteins and its role in nitric oxide production.
Eigenschaften
IUPAC Name |
acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3.C2H4O2/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10;1-2(3)4/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCGKDWKVVHIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000346 | |
| Record name | Acetic acid--N-(2-amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79220-29-4 | |
| Record name | Acetic acid--N-(2-amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, 4-[(4-butylphenyl)azo]-](/img/structure/B3284794.png)
